Sodium 4-bromo-3-fluorobenzene-1-sulfinate
CAS No.:
Cat. No.: VC20390079
Molecular Formula: C6H3BrFNaO2S
Molecular Weight: 261.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrFNaO2S |
|---|---|
| Molecular Weight | 261.05 g/mol |
| IUPAC Name | sodium;4-bromo-3-fluorobenzenesulfinate |
| Standard InChI | InChI=1S/C6H4BrFO2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | FDMXMPDNWBCRQN-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)[O-])F)Br.[Na+] |
Introduction
Sodium 4-bromo-3-fluorobenzene-1-sulfinate is an organosulfur compound that features a benzene ring substituted with bromine, fluorine, and a sulfinate group. The molecular formula for this compound is C₆H₃BrFNaO₂S, and it has a molecular weight of approximately 261.05 g/mol . This compound is of interest in organic synthesis and medicinal chemistry due to its unique halogen substitution pattern and potential biological activity.
Synthesis and Applications
This compound and its analogs are valuable in organic synthesis due to their ability to participate in cross-coupling reactions, similar to other sulfinate salts . These reactions are crucial for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
In medicinal chemistry, sulfinate compounds are explored for their potential biological activities, including enzyme inhibition and antibacterial properties . The sulfinate group can form covalent bonds with biological molecules, influencing various biochemical pathways.
4.1. Enzyme Inhibition
Sulfinate compounds can act as reversible or irreversible enzyme inhibitors, depending on the reaction conditions. This property makes them valuable for studying biochemical pathways and developing therapeutic agents.
4.2. Drug Development
In drug development, sulfonamide-based compounds are well-known for their antibacterial properties. The structural similarity of sodium 4-bromo-3-fluorobenzene-1-sulfinate to these compounds suggests potential applications in synthesizing new pharmaceuticals.
Comparison with Similar Compounds
Sodium 4-bromo-3-fluorobenzene-1-sulfinate shares structural similarities with other sulfinate compounds but differs in the positioning of its halogen substituents. This unique arrangement affects its reactivity and biological activity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sodium 4-bromo-5-chloro-2-fluorobenzene-1-sulfinate | C₆H₂BrClFNaO₂S | Contains chlorine, bromine, fluorine, and a sulfinate group. |
| Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate | C₇H₅BrClNaO₃S | Contains a methoxy group; useful in organic synthesis and biological research. |
| Sodium 4-bromo-3-fluorobenzene-1-sulfinate | C₆H₃BrFNaO₂S | Features bromine and fluorine with a sulfinate group. |
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